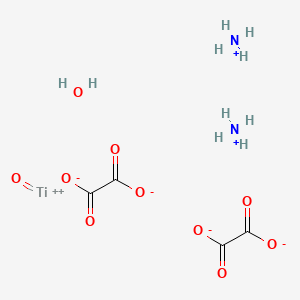
Diazanium;oxalate;oxotitanium(2+);hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to light beige crystalline powder that is highly soluble in water . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of diazanium;oxalate;oxotitanium(2+);hydrate typically involves the reaction of titanium dioxide with oxalic acid and ammonium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by crystallization. The general reaction can be represented as follows:
TiO2+2(NH4)2C2O4+H2O→(NH4)2TiO(C2O4)2⋅H2O
In industrial production, the compound is often synthesized using high-purity reagents to ensure the quality and consistency of the final product .
Chemical Reactions Analysis
Diazanium;oxalate;oxotitanium(2+);hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide (TiO2) and other by-products.
Reduction: It can be reduced to form lower oxidation state titanium compounds.
Substitution: The oxalate ligands can be substituted with other ligands in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diazanium;oxalate;oxotitanium(2+);hydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of titanium dioxide nanoparticles, which have applications in catalysis, photocatalysis, and as pigments.
Biology: The compound is used in the preparation of titanium-based biomaterials for medical implants and prosthetics due to its biocompatibility.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Mechanism of Action
The mechanism of action of diazanium;oxalate;oxotitanium(2+);hydrate involves the interaction of the titanium center with various molecular targets. In catalysis, the titanium center can activate substrates through coordination, facilitating various chemical transformations. In biological applications, the compound’s biocompatibility and ability to form stable complexes with biomolecules are key factors in its effectiveness .
Comparison with Similar Compounds
Diazanium;oxalate;oxotitanium(2+);hydrate can be compared with other titanium oxalate compounds, such as potassium titanium oxide oxalate and sodium titanium oxide oxalate. These compounds share similar chemical properties but differ in their solubility, stability, and specific applications. For example, potassium titanium oxide oxalate is often used as a catalyst in organic synthesis, while sodium titanium oxide oxalate is used in the preparation of titanium-based ceramics .
Properties
IUPAC Name |
diazanium;oxalate;oxotitanium(2+);hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;;/q;;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMIUWSURLZSBL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[NH4+].[NH4+].O.O=[Ti+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O10Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
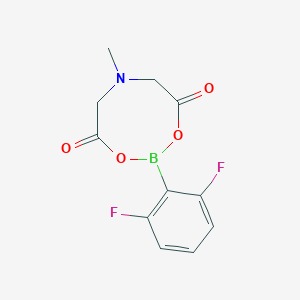
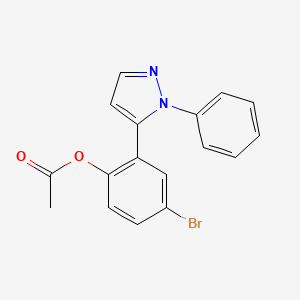
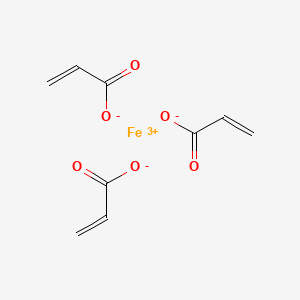
![2-[2-(4-Phenoxyphenyl)ethyl]-1,3,6,2-dioxazaborocane](/img/structure/B8203385.png)
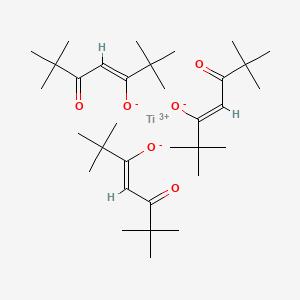

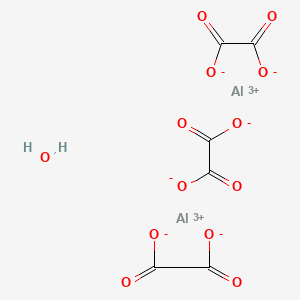
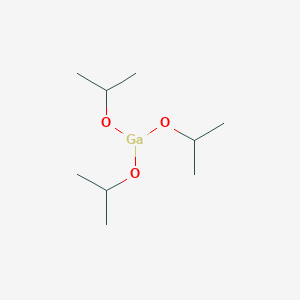


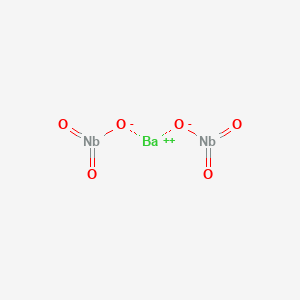
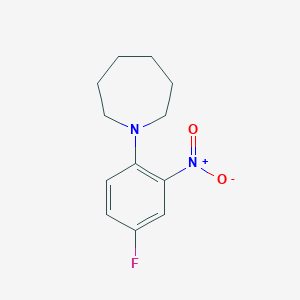

![Nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene](/img/structure/B8203443.png)
